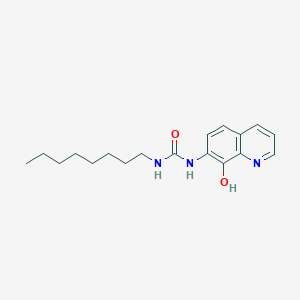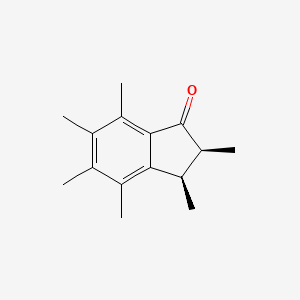
4-(Undecylsulfanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Undecylsulfanyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with an undecylsulfanyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Undecylsulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with undecylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid reacts with an undecylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring consistency and purity.
化学反应分析
Types of Reactions
4-(Undecylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The undecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
科学研究应用
4-(Undecylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Undecylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 4-(Decylsulfanyl)butanoic acid
- 4-(Dodecylsulfanyl)butanoic acid
- 4-(Hexylsulfanyl)butanoic acid
Uniqueness
4-(Undecylsulfanyl)butanoic acid is unique due to its specific chain length and the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
属性
CAS 编号 |
393508-49-1 |
|---|---|
分子式 |
C15H30O2S |
分子量 |
274.5 g/mol |
IUPAC 名称 |
4-undecylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI 键 |
ZHMGZDDGBCKAPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCSCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


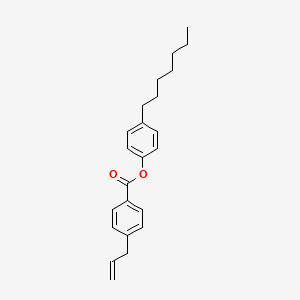
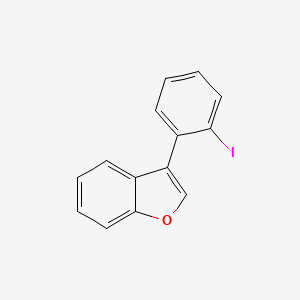
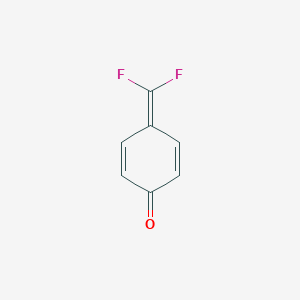
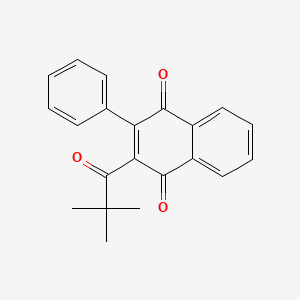
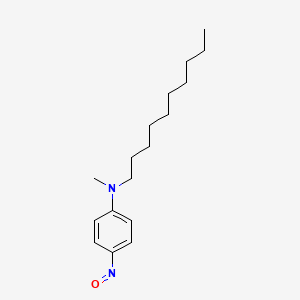



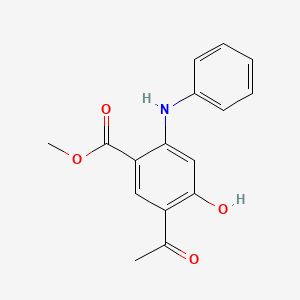
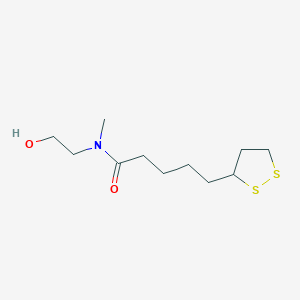
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
